Fmoc-Lys(Z)-Cl

Description

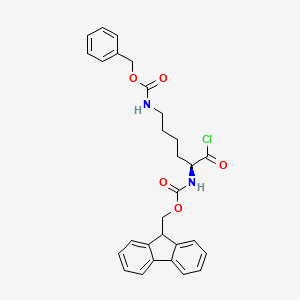

Fmoc-Lys(Z)-Cl, or 6-[(benzyloxycarbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl chloride, is a derivative of lysine designed for solid-phase peptide synthesis (SPPS). While the exact "Cl" designation is uncommon in standard nomenclature, it likely refers to the activated chloride form of Fmoc-Lys(Z)-OH (CAS 86060-82-4), where the carboxylic acid is converted to an acyl chloride for enhanced coupling efficiency . The compound features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine) to expose the α-amino group for peptide elongation.

- Z (benzyloxycarbonyl): Protects the ε-amino side chain of lysine and requires strong acids (e.g., HBr/acetic acid) or hydrogenolysis for removal.

This compound is critical in synthesizing peptides requiring selective side-chain modifications, such as glycopeptides or branched structures. Its stability under Fmoc deprotection conditions makes it ideal for iterative SPPS workflows .

Properties

IUPAC Name |

benzyl N-[(5S)-6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXUSZTTOPURF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107924 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-56-8 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Z)-Cl typically involves the protection of the lysine amino group with the Fmoc group and the side chain amine with the Z group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. This intermediate is then reacted with benzyl chloroformate (Z-Cl) to protect the side chain amine, resulting in Fmoc-Lys(Z)-OH. Finally, the hydroxyl group is converted to chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Key Reactions:

- Peptide Bond Formation :

Table 1: Coupling Efficiency with Different Reagents

| Reagent | Solvent System | Coupling Time | Conversion | Source |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 2 hours | 95% | |

| HBTU/DIPEA | DMF/CH₂Cl₂ (1:1) | 4 hours | 88% |

Fmoc Deprotection

The Fmoc (9-fluorenylmethoxycarbonyl) group is cleaved under basic conditions to expose the α-amino group for subsequent coupling.

Methods:

- Piperidine Treatment :

- Hydrogenolysis :

Table 2: Comparative Fmoc Deprotection Methods

| Method | Conditions | Time | Byproducts | Source |

|---|---|---|---|---|

| Piperidine | 20% in DMF | 16 min | None | |

| H₂/Pd in HCl | 3 M HCl/MeOH, RT | 6 hours | Ammonium salt |

Z Group Deprotection

The benzyloxycarbonyl (Z) group on the lysine side chain requires harsh conditions for removal, often incompatible with Fmoc chemistry.

Strategies:

- Hydrogenolysis :

- Acidolysis :

Table 3: Z Group Removal Efficiency

| Method | Reagents | Time | Compatibility with Fmoc | Source |

|---|---|---|---|---|

| H₂/Pd | Pd/C, H₂, MeOH | 12 h | No (Fmoc removed first) | |

| TFA | 95% TFA/TES/H₂O (95:2.5:2.5) | 3 h | Yes |

Stability and Side Reactions

Fmoc-Lys(Z)-Cl is prone to hydrolysis and undesired side reactions under specific conditions:

Key Findings:

- Hydrolysis :

- Pyroglutamate Formation :

Table 4: Stability Under Storage Conditions

| Condition | Degradation Pathway | Timeframe | Source |

|---|---|---|---|

| Neutral aqueous buffer | Hydrolysis to -OH | <1 hour | |

| DMF (RT) | Fmoc cleavage by methylamine | 20 hours |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-Lys(Z)-Cl is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids. The Z group protects the side chain amine, preventing premature reactions during synthesis.

Case Study: Synthesis of Peptide Libraries

In a study focused on identifying binding peptides for Factor XI, this compound was incorporated into peptide libraries. The libraries were screened for their ability to bind specifically to target proteins, demonstrating the utility of this compound in high-throughput screening methods for therapeutic development .

Bioconjugation

Antibody-Drug Conjugates

this compound is utilized in the development of antibody-drug conjugates (ADCs), which enhance the targeting and efficacy of cancer therapies. By attaching cytotoxic drugs to antibodies via lysine residues protected by Fmoc and Z groups, researchers can create more selective treatment options that minimize damage to healthy cells .

Case Study: Targeting Integrin α4β1

A study demonstrated the use of a trifunctional linker incorporating this compound to create ADCs that selectively target cancer cells expressing integrin α4β1. This approach improved pharmacokinetics and selectivity compared to traditional therapies .

Fluorescent Labeling

Fluorophore Incorporation

this compound can be modified to include fluorescent tags, facilitating studies on protein interactions and dynamics. For instance, Fmoc-Lys(5-Fam) has been synthesized using this compound as a precursor, enabling its incorporation into peptide substrates for fluorescence resonance energy transfer (FRET) assays .

Case Study: MMP Activity Assays

In research assessing matrix metalloproteinase (MMP) activities, peptides containing Fmoc-Lys(5-Fam) were synthesized to study enzyme kinetics through fluorescence changes upon substrate cleavage .

Data Tables

Mechanism of Action

The mechanism of action of Fmoc-Lys(Z)-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, preventing unwanted reactions during peptide assembly. The Z group protects the side chain amine, allowing for selective reactions at the amino terminus. The protecting groups are removed under specific conditions to yield the desired peptide or protein .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Lys(Z)-Cl with key analogs based on protecting groups, molecular properties, and applications:

Deprotection Chemistry and Stability

- This compound : The Z group requires harsh conditions (e.g., HBr/acetic acid) for cleavage, limiting compatibility with acid-sensitive residues. In contrast, Fmoc-Lys(Boc)-OH uses Boc (tert-butyloxycarbonyl), which is removed with trifluoroacetic acid (TFA), making it suitable for acid-stable syntheses .

- Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH : Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (isovaleryl-Dde) are removed with hydrazine, enabling orthogonal deprotection in multi-step syntheses. ivDde offers superior stability to piperidine, reducing side-chain migration .

Biological Activity

Fmoc-Lys(Z)-Cl, a derivative of lysine, is widely utilized in peptide synthesis and has garnered attention for its biological activities. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides while maintaining the amino acid's reactivity. The "Z" refers to the benzyloxycarbonyl (Z) protecting group on the lysine side chain, and "Cl" indicates the presence of a chlorinated moiety. This article aims to explore the biological activity of this compound, including its role in peptide synthesis, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C29H29ClN2O5

- Molecular Weight : 520.01 g/mol

- Melting Point : 135-140 ºC

- Density : 1.3 g/cm³

1. Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group while allowing for further modifications makes it valuable in creating complex peptide structures. The compound's chlorinated form can enhance the reactivity of lysine during coupling reactions, potentially leading to higher yields of desired peptides .

2. Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit antimicrobial activity. For example, studies have shown that certain cyclic peptides containing lysine derivatives demonstrate significant activity against various bacterial strains. The introduction of a lactam bridge in these peptides, facilitated by this compound, has been linked to improved stability and enhanced antimicrobial efficacy .

3. Role in Signaling Pathways

Amino acids and their derivatives, including this compound, are known to influence various physiological processes. They can modulate hormone secretion and metabolic pathways, thereby affecting muscle performance and recovery during exercise. This compound's role as an ergogenic aid has been noted in studies exploring its influence on anabolic hormone levels and exercise-induced muscle damage .

Case Study 1: Antimicrobial Peptide Development

A study focused on the synthesis of a series of antimicrobial peptides using this compound highlighted its effectiveness in creating cyclic structures that exhibited enhanced antimicrobial properties compared to linear analogs. The cyclic peptides demonstrated improved plasma stability and a broader spectrum of activity against Gram-positive and Gram-negative bacteria.

| Peptide Structure | Activity | Stability |

|---|---|---|

| Linear | Moderate | Low |

| Cyclic | High | High |

Case Study 2: Ergogenic Effects

In another investigation, researchers assessed the effects of amino acid derivatives, including this compound, on physical performance metrics among athletes. The study concluded that supplementation with such compounds could lead to increased muscle recovery rates and improved performance during high-intensity exercise.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Muscle Recovery Time (hrs) | 48 | 36 |

| Performance Increase (%) | 0 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.